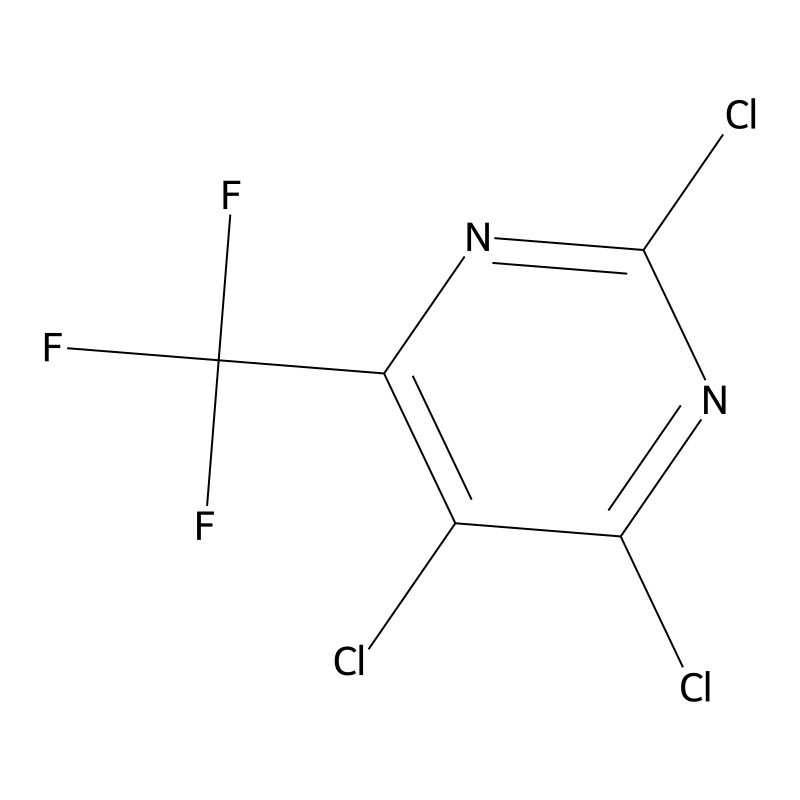2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Antimicrobial Activity:
Limited research suggests 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine may possess antimicrobial properties. A study published in the journal "Molecules" explored the synthesis and evaluation of various pyrimidine derivatives, including this compound, for their antibacterial and antifungal activity. While the study identified some promising candidates, 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine did not exhibit significant activity against the tested bacterial and fungal strains []. Further research is needed to determine its potential as an antimicrobial agent.
Precursor for Synthesis of Other Compounds:
,4,5-Trichloro-6-(trifluoromethyl)pyrimidine can serve as a building block for the synthesis of more complex molecules with potential applications in various fields. Studies have explored its use as a precursor for the synthesis of:
- Heterocyclic compounds: These compounds contain atoms from different elements in their rings. A study published in the journal "Tetrahedron Letters" described the synthesis of novel pyrimidine derivatives with potential antitumor activity using 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine as a starting material [].
- Functional materials: These materials possess specific properties tailored for various applications. A study published in the journal "Dyes and Pigments" reported the synthesis of fluorescent dyes derived from 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, with potential applications in organic light-emitting diodes (OLEDs) [].
Research Tool in Medicinal Chemistry:
The unique structure and properties of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine may make it a valuable tool in medicinal chemistry research. Scientists can utilize it to:
- Probe biological processes: By incorporating the compound into molecules that interact with specific biological targets, researchers can gain insights into cellular functions and disease mechanisms.
- Develop new drugs: The compound can serve as a starting point for the design and synthesis of novel drug candidates with improved properties.
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is characterized by its pyrimidine ring substituted with three chlorine atoms at the 2, 4, and 5 positions and a trifluoromethyl group at the 6 position. This structure contributes to its reactivity and potential utility in synthetic chemistry and agrochemical applications. The compound has a CAS number of 84737-23-5 .
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as alcohols or amines under appropriate conditions. For instance, reactions with methanol or ammonia can yield alkoxy or amino derivatives.
- Fluorination: The trifluoromethyl group can undergo further modifications through fluorination reactions to introduce additional fluorine atoms .
- Oxidation and Reduction: Care must be taken when interacting with strong oxidants or bases to prevent hazardous reactions .
Synthesis of 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine can be achieved through several methods:
- Halogenation: Starting from simpler pyrimidine derivatives, chlorination followed by trifluoromethylation can yield the target compound.
- Fluorination of Precursor Compounds: For example, reacting 2,4-dichloro-6-(trifluoromethyl)-5-nitropyrimidine with potassium fluoride at elevated temperatures can facilitate the synthesis process .
- Direct Synthesis from Pyrimidines: Utilizing various reagents and conditions to introduce halogens and trifluoromethyl groups directly onto the pyrimidine ring is also a viable approach .
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine finds applications in:
- Agriculture: As a potential herbicide or pesticide component due to its biological activity against weeds.
- Pharmaceuticals: As a building block for synthesizing biologically active molecules.
- Material Science: In the development of fluorinated polymers and materials with specific properties.
While specific interaction studies on 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine are sparse, compounds with similar structures have been investigated for their interactions with enzymes and receptors. These studies often reveal insights into how halogenated compounds influence biological pathways and molecular interactions.
Similar Compounds: Comparison
Several compounds share structural similarities with 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Two chlorines instead of three | Less reactive than 2,4,5-trichloro derivative |
| 2,4-Dichloropyrimidine | Two chlorines only | Lacks trifluoromethyl group; less potent biologically |
| 2,4-Difluoro-6-chloropyrimidine | Fluorines instead of chlorines | Different electronic properties; used in drug design |
| 2-Chloro-4-fluoro-6-(trifluoromethyl)pyrimidine | Mixed halogen substitution | Potentially different reactivity profiles |
The presence of three chlorine atoms along with a trifluoromethyl group in 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine enhances its reactivity compared to its analogues. This unique combination allows for diverse applications in both agricultural and medicinal chemistry.








